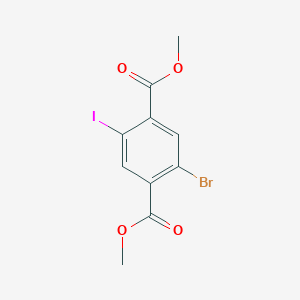

Dimethyl 2-bromo-5-iodoterephthalate

Description

Significance of Halogenated Terephthalate (B1205515) Derivatives in Contemporary Organic Chemistry

Halogenated organic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are integral to numerous applications in industry and daily life. ncert.nic.innih.gov The introduction of halogen atoms into an organic molecule, a process known as halogenation, can significantly alter its physical and chemical properties. wikipedia.org Halogenated terephthalate derivatives, a specific class of these compounds derived from terephthalic acid, are particularly noteworthy in modern organic chemistry. cu.edu.eg

These derivatives serve as fundamental starting materials for the synthesis of a wide array of more complex organic compounds. ncert.nic.in Their utility stems from the reactivity of the carbon-halogen bond, which allows for participation in various chemical reactions. researchgate.net For instance, they are crucial intermediates in the production of pharmaceuticals, agrochemicals, and advanced polymers. researchgate.netnumberanalytics.com The presence of halogens on the aromatic ring of a terephthalate ester provides reactive sites for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of molecular construction. researchgate.netnih.gov

Overview of Dihalogenated Aromatic Esters in Synthetic Methodologies and Material Science Research

Dihalogenated aromatic esters are a class of organic compounds featuring an aromatic ring substituted with two halogen atoms and at least one ester functional group. numberanalytics.com These molecules are highly valued as precursors in both synthetic chemistry and material science. Their bifunctional nature—having two reactive halogen sites—allows them to act as linkers or building blocks in polymerization reactions and in the construction of complex molecular architectures. researchgate.netnih.gov

In synthetic methodologies, dihalogenated aromatic esters are frequently employed in transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for creating new chemical bonds. The ability to use aryl halides as precursors in these reactions is fundamental to the synthesis of many pharmaceuticals and fine chemicals. researchgate.net

In material science, these esters are instrumental in designing and synthesizing novel materials with specific properties. They are used to create metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. researchgate.netmdpi.com The defined geometry and reactivity of dihalogenated aromatic esters allow for the precise construction of these ordered, crystalline structures. arxiv.org

Research Rationale for Dimethyl 2-bromo-5-iodoterephthalate as a Versatile Synthetic Building Block

This compound stands out as a particularly versatile synthetic building block due to the differential reactivity of its two distinct halogen substituents. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in many catalytic cross-coupling reactions. wikipedia.org This difference allows for selective, stepwise functionalization of the aromatic ring.

Chemists can target the iodo-substituted position for a reaction while leaving the bromo-substituted position intact for a subsequent, different transformation. This "orthogonal" reactivity is highly desirable as it enables the controlled and efficient synthesis of complex, multi-substituted aromatic compounds from a single, readily available precursor. This level of control is crucial for building intricate molecules for advanced materials or biologically active compounds.

The strategic placement of the bromo and iodo groups on the terephthalate framework makes this compound a prime candidate for constructing sophisticated materials like metal-organic frameworks (MOFs), where precise linker design is essential for tuning the properties of the final material. arxiv.orgrsc.org

Scope and Hierarchical Organization of the Academic Research Outline

This article provides a focused examination of this compound. The content is organized hierarchically, beginning with a broad introduction to the significance of related chemical classes and progressively narrowing the focus to the specific attributes and applications of the title compound. The structure is designed to deliver a thorough and scientifically accurate overview of its properties and its role as a valuable intermediate in synthesis.

Properties of this compound

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 165594-73-0 | chembk.comcymitquimica.comchemicalbook.com |

| Molecular Formula | C10H8BrIO4 | chembk.combldpharm.com |

| Molecular Weight | 398.98 g/mol | cymitquimica.combldpharm.com |

| Purity | ≥98% | cymitquimica.com |

| Storage | Keep in dark place, sealed in dry, room temperature | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8BrIO4 |

|---|---|

Molecular Weight |

398.98 g/mol |

IUPAC Name |

dimethyl 2-bromo-5-iodobenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C10H8BrIO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,1-2H3 |

InChI Key |

IGHWOKFYMMHVAI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1I)C(=O)OC)Br |

Origin of Product |

United States |

Reactivity and Synthetic Applications of Dimethyl 2 Bromo 5 Iodoterephthalate Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogen Sites

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For substrates like dimethyl 2-bromo-5-iodoterephthalate, the key to its synthetic utility lies in the ability to selectively activate one halogen over the other. The general order of reactivity for halogens in palladium-catalyzed oxidative addition, a crucial step in many cross-coupling cycles, is I > Br > Cl > F. This inherent reactivity difference forms the basis for the selective functionalization of this compound.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is one of the most widely used cross-coupling methods. Its tolerance of a wide variety of functional groups makes it particularly suitable for multifaceted molecules like this compound.

Achieving selective Suzuki-Miyaura coupling at the less reactive bromo position in the presence of a more reactive iodo group is a significant challenge. Standard palladium catalysis conditions will almost invariably favor reaction at the C-I bond. To achieve C-Br selectivity, specialized strategies would be required, such as the use of specific ligand systems designed to invert the typical reactivity, or a protecting group strategy for the iodo position. However, the more common and straightforward approach involves leveraging the inherent reactivity difference to target the iodo position first.

The greater reactivity of the carbon-iodine bond allows for highly selective Suzuki-Miyaura coupling at the C5 position of this compound. By carefully controlling the reaction conditions, particularly the stoichiometry of the boronic acid (typically around 1.0-1.2 equivalents), the catalyst, and the reaction time, one can achieve monosubstitution at the iodo-position while leaving the bromo-position intact for subsequent transformations.

Research on analogous 1-bromo-4-iodobenzene (B50087) derivatives has demonstrated that palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, in the presence of a base like Na₂CO₃, K₂CO₃, or K₃PO₄, can effectively catalyze this selective transformation.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the Iodo Position This table presents generalized conditions based on reactions with analogous bromo-iodo-aryl compounds. The specific yield and optimal conditions for this compound may vary.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene (B28343)/H₂O | 90 | Dimethyl 2-bromo-5-phenylterephthalate |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | Dimethyl 2-bromo-5-(4-methoxyphenyl)terephthalate |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 80 | Dimethyl 2-bromo-5-(thiophen-3-yl)terephthalate |

The differential reactivity of the C-I and C-Br bonds is ideal for sequential cross-coupling strategies, enabling the synthesis of unsymmetrically substituted terephthalate (B1205515) derivatives. This process involves a two-step sequence:

First Coupling: A selective Suzuki-Miyaura reaction is performed at the iodo position with the first arylboronic acid.

Second Coupling: The resulting bromo-aryl intermediate is then subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid. This second step typically requires more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst) to activate the less reactive C-Br bond.

This stepwise approach provides a powerful route to complex, poly-aryl systems that would be difficult to synthesize otherwise.

The Stille coupling reaction, which pairs an organic halide with an organotin compound (organostannane), is another effective method for C-C bond formation. Similar to the Suzuki-Miyaura reaction, the Stille coupling is generally selective for the C-I bond over the C-Br bond. This allows for the selective introduction of aryl, vinyl, or alkyl groups at the C5 position of this compound. A key advantage of the Stille reaction is that it often proceeds under neutral conditions, which can be beneficial for substrates sensitive to the bases used in Suzuki-Miyaura couplings.

Table 2: Representative Conditions for Selective Stille Coupling at the Iodo Position This table presents generalized conditions based on reactions with analogous bromo-iodo-aryl compounds.

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Product |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (4) | - | Toluene | 110 | Dimethyl 2-bromo-5-phenylterephthalate |

| 2 | Tributyl(vinyl)stannane | PdCl₂(AsPh₃)₂ (3) | - | THF | 65 | Dimethyl 2-bromo-5-vinylterephthalate |

The Kumada and Hiyama couplings expand the range of accessible structures from this compound.

The Kumada coupling utilizes highly reactive Grignard reagents (organomagnesium halides) and is typically catalyzed by nickel or palladium complexes. It is very effective for forming C-C bonds, including with alkyl Grignard reagents. The high reactivity of Grignard reagents means that chemoselectivity between the C-I and C-Br bonds can be readily achieved. However, the strong basicity and nucleophilicity of Grignard reagents could pose a challenge due to potential side reactions with the ester functional groups on the terephthalate ring. Careful selection of the catalyst and reaction conditions is crucial to minimize such side reactions.

The Hiyama coupling employs organosilanes, which are activated by a fluoride (B91410) source (e.g., TBAF) or a base. This method is an attractive alternative as organosilanes are generally more stable and less toxic than organostannanes. The reactivity difference between the C-I and C-Br bonds is also exploited in Hiyama couplings, allowing for selective functionalization at the iodine position under relatively mild conditions.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

Nucleophilic Substitution Reactions and Grignard Reactions Involving Halogen Functionalities

The presence of two different halogens on the terephthalate ring is central to the compound's synthetic utility. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in many standard organic transformations. This difference enables regioselective reactions where one halogen can be manipulated while the other remains intact for subsequent transformations.

For instance, in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira coupling, the C-I bond will typically react preferentially over the C-Br bond. This allows for the introduction of a substituent at the 5-position first. The remaining bromo group can then be targeted in a second, distinct reaction, perhaps under more forcing conditions or with a different catalytic system.

This principle of differential reactivity is a well-established strategy in organic synthesis. For example, in other di-halogenated heterocyclic systems like 5-Bromo-2-fluoropyrimidine, chemists exploit the different reactivities of the C-Br and C-F bonds to perform sequential reactions. ossila.com The fluoride group can undergo nucleophilic aromatic substitution, while the bromide is reserved for Pd-catalyzed carbon-carbon bond formation. ossila.com Similarly, for this compound, a synthetic plan could involve a selective Suzuki coupling at the iodo-position, followed by a subsequent Heck reaction or amination at the bromo-position.

The formation of Grignard reagents would also be expected to occur preferentially at the more reactive C-I bond. Treatment with magnesium metal would likely yield the organomagnesium iodide, leaving the bromo-substituent available for further functionalization after the Grignard reagent has been consumed in a desired reaction. This stepwise approach is fundamental to using this molecule as a building block for more complex structures.

Application as Monomers and Linkers in Supramolecular Chemistry and Materials Science

Di-halogenated aromatic compounds are widely used as linear building blocks or "couplers" for the construction of larger, ordered assemblies such as polymers and supramolecular structures. nih.gov The two halogen atoms provide reactive handles at opposite ends of the molecule, enabling it to link other molecular units together. This compound, after hydrolysis of its ester groups to the corresponding dicarboxylic acid, serves as a prime example of a functionalized linker for creating advanced materials.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic linker molecules. The properties of a MOF—such as its pore size, shape, and surface chemistry—are directly determined by the choice of the metal and the organic linker. Using functionalized linkers like 2-bromo-5-iodoterephthalic acid is a key strategy for tuning the properties of MOFs for specific applications.

The synthesis of halogen-functionalized MOFs is typically achieved through solvothermal methods, where the metal salt and the halogenated organic linker are heated in a solvent. This process leads to the self-assembly of the crystalline framework. For example, a bromo-functionalized MOF, designated CAU-10-Br, was synthesized using 5-bromo-1,3-benzenedicarboxylate as the linker. rsc.org The framework consists of helical chains of aluminum-oxygen polyhedra connected by the bromo-functionalized linkers, creating non-intersecting parallel channels. rsc.org

A powerful strategy in MOF design is the use of mixed-linker systems, where two or more different linkers are incorporated into the same framework. This approach allows for the fine-tuning of the MOF's properties. For instance, a mixed-linker MOF denoted CAU-10-H/Br was synthesized by combining non-functionalized terephthalic acid (H2BDC) and its bromo-functionalized counterpart (H2BDC-Br) in a 3:1 molar ratio during the synthesis. rsc.org This resulted in a framework where only a fraction of the linker sites possess a bromine atom, demonstrating precise control over the degree of functionalization. rsc.org

The specific placement of functional groups on a linker can be used to select for a desired network topology. nih.gov In the case of the highly porous MOF-177, which is built from triangular linkers, the strategic placement of different functional groups allows for the selection of specific network topologies, such as qom, pyr, or rtl. nih.gov This highlights the role of linker functionalization as a tool for structural control.

The effect of halogenation on gas sorption properties is complex and depends on the specific MOF system and the gas being adsorbed.

Increased Adsorption: Computational studies on other materials, like black phosphorene, show that decorating the surface with halogen atoms (Cl, Br) can significantly enhance the adsorption energy for gases like CO₂ and H₂O. mdpi.com This suggests that the polar C-X bond can create more favorable interaction sites. In some multivariate MOF-177 structures, the mixing of functionalities, including halogens, led to a 25% enhancement in hydrogen uptake. nih.gov

Decreased Adsorption: Conversely, in other cases, halogenation can have a negative effect. The partial bromo-functionalisation in the mixed-linker CAU-10-H/Br was found to result in a lower CO₂ sorption capacity compared to the non-halogenated parent structure, CAU-10-H, even though the pore accessibility remained comparable. rsc.org

The following table summarizes these findings:

| MOF System | Halogen/Functionality | Effect on Gas Sorption | Gas | Source |

|---|---|---|---|---|

| CAU-10 | Partial Bromo-functionalisation | Lower sorption capacity | CO₂ | rsc.org |

| MOF-177 | Mixed functionalities (including halogens) | Enhanced uptake by 25% | H₂ | nih.gov |

| Black Phosphorene (Theoretical) | Cl, Br decoration | Significantly enhanced adsorption energy | CO₂, H₂O | mdpi.com |

The differential reactivity of the C-I and C-Br bonds in this compound makes it an excellent monomer for the synthesis of functionalized polymers via stepwise polymerization. This strategy allows for the creation of macromolecules with precisely placed functional groups along the polymer backbone.

A synthetic route could involve a selective cross-coupling reaction that targets the more reactive C-I bond to form the main polymer chain. For example, a Sonogashira or Suzuki coupling reaction could be used to link the monomers into a linear polymer. The less reactive C-Br bonds would remain unreacted along the resulting polymer chain. These bromine sites then serve as handles for post-polymerization modification, where other functional groups can be introduced in a second synthetic step. This approach is analogous to strategies used with other di-halogenated monomers, such as 5-bromo-2-fluoropyrimidine, which is used to synthesize linear macromolecules in a stepwise process. ossila.com

Integration into Metal-Organic Frameworks (MOFs) as Functionalized Linkers

Further Synthetic Transformations and Advanced Organic Reactions

Beyond its use as a linker, this compound is amenable to a variety of other synthetic transformations, leveraging the reactivity of its ester and halogen groups.

Ester Group Transformations: The two methyl ester groups can be easily hydrolyzed under basic or acidic conditions to yield 2-bromo-5-iodoterephthalic acid, the key dicarboxylic acid linker for MOF synthesis. Alternatively, the esters can be reduced using reagents like lithium aluminum hydride to produce the corresponding diol, introducing different functionalities to the aromatic core.

Advanced Cross-Coupling: The C-I and C-Br bonds are gateways to a wide array of advanced palladium-catalyzed cross-coupling reactions. Beyond the Suzuki and Sonogashira reactions, these sites can participate in Heck reactions (to form C-C double bonds), Stille couplings (using organotin reagents), and Buchwald-Hartwig amination (to form C-N bonds). The differential reactivity allows for a sequential and regioselective approach, enabling the synthesis of highly complex, multi-functionalized aromatic compounds from this single precursor.

Hunsdiecker-Borodin Reaction for Halogenated Carboxylic Acids

The Hunsdiecker-Borodin reaction is a well-established method for the decarboxylative halogenation of carboxylic acids. wikipedia.orgbyjus.com This reaction typically involves the treatment of a silver salt of a carboxylic acid with a halogen, leading to the formation of an organic halide with one less carbon atom. wikipedia.orgbyjus.com The generally accepted mechanism proceeds through a radical pathway. wikipedia.org

The reaction begins with the formation of an acyl hypohalite intermediate from the silver carboxylate and the halogen. wikipedia.org This intermediate then undergoes homolytic cleavage to generate a carboxyl radical, which subsequently loses carbon dioxide to form an alkyl or aryl radical. This radical then abstracts a halogen atom from another acyl hypohalite molecule to yield the final organic halide and propagate the radical chain reaction. wikipedia.org

In the context of aromatic carboxylic acids, the Hunsdiecker-Borodin reaction is particularly effective for substrates bearing electron-withdrawing groups. adichemistry.com These substituents can help to stabilize the intermediate aryl radical and favor the desired decarboxylation pathway. Given that "this compound" possesses two halogen atoms (bromo and iodo) which are electron-withdrawing, it is plausible that the corresponding dicarboxylic acid, 2-bromo-5-iodoterephthalic acid, could undergo a double Hunsdiecker-Borodin reaction.

Hypothetical Application to 2-bromo-5-iodoterephthalic acid:

Starting with 2-bromo-5-iodoterephthalic acid, the initial step would be the formation of the disilver salt. Treatment of this salt with a halogen, for instance, bromine, could potentially lead to the sequential decarboxylation of both carboxylic acid groups. This would theoretically yield a 1,2,4,5-tetrahalobenzene derivative. The specific product would depend on the halogen used in the reaction. For example, using bromine would be expected to produce 1,4-dibromo-2,5-diiodobenzene.

Table 1: Hypothetical Hunsdiecker-Borodin Reaction of 2-bromo-5-iodoterephthalic acid

| Starting Material | Reagent | Potential Product |

| Disilver 2-bromo-5-iodoterephthalate | Bromine (Br₂) | 1,4-Dibromo-2,5-diiodobenzene |

| Disilver 2-bromo-5-iodoterephthalate | Iodine (I₂) | 1,2,4,5-Tetraiodobenzene |

It is important to note that while theoretically feasible, the actual outcome of such a reaction would need to be determined empirically. Factors such as reaction conditions and the relative reactivity of the different carbon-halogen bonds would play a crucial role.

Passerini and Ugi Multicomponent Reactions for Complex Molecule Synthesis

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs. wikipedia.orgwikipedia.org

The Passerini Reaction

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.org The reaction is believed to proceed through a concerted mechanism involving a trimolecular interaction between the reactants. wikipedia.org

The Ugi Reaction

The Ugi four-component reaction (U-4CR) is even more versatile, combining a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to form a bis-amide. wikipedia.org The mechanism of the Ugi reaction typically begins with the formation of an imine from the amine and the carbonyl compound, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement to yield the final product. wikipedia.org

Potential Applications of this compound Derivatives in MCRs

Derivatives of "this compound" could serve as key building blocks in both Passerini and Ugi reactions, leading to the synthesis of highly functionalized and complex molecules.

For instance, the hydrolysis of "this compound" would yield 2-bromo-5-iodoterephthalic acid. This dicarboxylic acid could potentially be used as the acid component in both Passerini and Ugi reactions. Due to the presence of two carboxylic acid groups, it could participate in a double reaction, leading to the formation of symmetrical, complex structures.

Alternatively, the ester groups of "this compound" could be reduced to the corresponding dialdehyde (B1249045), 2-bromo-5-iodoterephthalaldehyde. This dialdehyde could then be utilized as the carbonyl component in Passerini and Ugi reactions.

Table 2: Potential Passerini and Ugi Reactions with Derivatives of this compound

| Reaction | Terephthalate Derivative | Other Reactants | Potential Product Class |

| Passerini | 2-bromo-5-iodoterephthalic acid | Aldehyde, Isocyanide | Bis(α-acyloxy carboxamide) |

| Passerini | 2-bromo-5-iodoterephthalaldehyde | Carboxylic acid, Isocyanide | Bis(α-acyloxy carboxamide) |

| Ugi | 2-bromo-5-iodoterephthalic acid | Aldehyde, Amine, Isocyanide | Bis(bis-amide) |

| Ugi | 2-bromo-5-iodoterephthalaldehyde | Carboxylic acid, Amine, Isocyanide | Bis(bis-amide) |

The resulting products from these hypothetical reactions would be highly substituted aromatic compounds, featuring multiple amide and ester functionalities, as well as the original bromo and iodo substituents. These halogen atoms could then be used for further synthetic transformations, such as cross-coupling reactions, to build even more complex molecular architectures. The use of chiral reactants in the Passerini or Ugi reactions could also introduce stereocenters, opening pathways to enantiomerically enriched compounds.

Advanced Spectroscopic Characterization Methodologies for Dimethyl 2 Bromo 5 Iodoterephthalate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for probing the chemical environment of atomic nuclei, providing valuable information about the structure and connectivity of a molecule. For Dimethyl 2-bromo-5-iodoterephthalate, a combination of one-dimensional and two-dimensional NMR experiments is employed for a comprehensive analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Ester Proton Resonance Assignments

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of the hydrogen atoms in the molecule. The aromatic region of the spectrum is of particular interest, as it reveals the substitution pattern on the benzene (B151609) ring. The two aromatic protons are expected to appear as distinct singlets due to the lack of adjacent protons for coupling. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine, iodine, and two methoxycarbonyl groups. The six protons of the two methyl ester groups are expected to appear as a singlet in the upfield region of the spectrum.

A hypothetical ¹H NMR data table for this compound is presented below. The exact chemical shifts can vary depending on the solvent and experimental conditions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H | 8.2-8.4 | s | 1H |

| Aromatic H | 8.0-8.2 | s | 1H |

| -OCH₃ | 3.9-4.0 | s | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The spectrum is expected to show signals for the two carbonyl carbons of the ester groups, the six aromatic carbons, and the two methyl carbons of the ester groups. The chemical shifts of the aromatic carbons are significantly affected by the attached halogens and ester functionalities.

A hypothetical ¹³C NMR data table is provided below to illustrate the expected chemical shift ranges.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 164-166 |

| C-I | 95-100 |

| C-Br | 120-125 |

| Aromatic C-H | 130-140 |

| Aromatic C (quaternary) | 135-145 |

| -OCH₃ | 52-54 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In the case of this compound, a COSY spectrum would be expected to show no cross-peaks in the aromatic region, confirming the isolated nature of the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C). An HSQC spectrum would show cross-peaks connecting the aromatic proton signals to their corresponding aromatic carbon signals, and the methyl proton signal to the methyl carbon signal. This provides unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). For this compound, HMBC is particularly powerful. It would show correlations from the aromatic protons to the carbonyl carbons and other quaternary aromatic carbons, helping to piece together the substitution pattern on the benzene ring. Correlations from the methyl protons to the carbonyl carbons would confirm the ester functionalities.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₀H₈BrIO₄), the calculated exact mass can be compared to the experimentally determined mass to confirm the molecular formula. The presence of bromine and iodine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ¹²⁷I), would result in a distinctive isotopic cluster for the molecular ion in the mass spectrum.

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecule and can be used to confirm its structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the methyl ester groups (-OCH₃ or -COOCH₃), as well as the loss of the halogen atoms (Br or I). The relative abundance of the fragment ions can provide further structural insights. For instance, the cleavage of the carbon-iodine bond is typically more facile than the carbon-bromine bond.

A hypothetical fragmentation data table is presented below:

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Fragment Lost |

| [M]+ | [C₁₀H₈BrIO₄]+ | - |

| [M - OCH₃]+ | [C₉H₅BrIO₃]+ | OCH₃ |

| [M - COOCH₃]+ | [C₉H₅BrIO₂]+ | COOCH₃ |

| [M - Br]+ | [C₁₀H₈IO₄]+ | Br |

| [M - I]+ | [C₁₀H₈BrO₄]+ | I |

Computational Modeling and Theoretical Investigations of Dimethyl 2 Bromo 5 Iodoterephthalate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the molecular geometry, electronic properties, and spectroscopic characteristics of Dimethyl 2-bromo-5-iodoterephthalate. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution of electrons within the molecule (electronic structure).

For a molecule like this compound, a common approach involves using a functional, such as B3LYP or M06-2X, combined with a suitable basis set, for instance, 6-311++G(d,p). The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the bromo, iodo, and methyl ester substituents on the benzene (B151609) ring.

The electronic structure analysis typically involves examining the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. In a related study on 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations were used to determine these properties and analyze the molecule's stability. nih.gov

Table 1: Illustrative DFT-Calculated Properties for a Halogenated Aromatic Ester

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Indicates overall polarity of the molecule |

Note: The values in this table are illustrative and based on typical calculations for similar halogenated aromatic compounds. Specific values for this compound would require dedicated calculations.

Analysis of Noncovalent Interactions in Halogenated Systems

Noncovalent interactions play a crucial role in determining the solid-state packing, crystal engineering, and biological activity of halogenated compounds. For this compound, halogen bonding and π-π stacking are the most significant noncovalent forces.

Characterization and Energetics of Halogen Bonding Interactions (Br···X, I···X)

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (Lewis acid) and interacts with a nucleophilic region (Lewis base). In this compound, both the bromine and iodine atoms can participate in halogen bonding. The strength of these interactions depends on the nature of the halogen and the interacting partner (X, which can be an oxygen, nitrogen, or another halogen atom).

Computational studies on bromo-substituted macrocycles have shown that C–Br···N/O halogen bonds can direct the supramolecular assembly of molecules into one-dimensional chains. rsc.org Theoretical calculations can quantify the strength of these Br···X and I···X interactions, typically in the range of -2 to -10 kcal/mol, and elucidate their directionality. The iodine atom, being more polarizable than bromine, is expected to form stronger halogen bonds.

Investigation of Aromatic π-π Stacking and Other Weak Intermolecular Forces

The planar aromatic ring of this compound facilitates π-π stacking interactions, where two aromatic rings are arranged in a face-to-face or face-to-edge manner. These interactions are a combination of electrostatic and dispersion forces. The presence of electron-withdrawing halogen and ester substituents can influence the quadrupole moment of the benzene ring, affecting the geometry and strength of the π-π stacking. comporgchem.com

Table 2: Typical Interaction Energies of Noncovalent Interactions in Halogenated Benzenes

| Interaction Type | Typical Energy Range (kJ/mol) | Key Features |

| Halogen Bonding (Br···O/N) | -8 to -20 | Highly directional, depends on halogen polarizability |

| Halogen Bonding (I···O/N) | -12 to -40 | Stronger and more directional than bromine |

| π-π Stacking | -6 to -24 | Can be sandwich or T-shaped, influenced by substituents |

| C–H···O Hydrogen Bonding | -4 to -12 | Important for crystal packing |

Note: These are representative values from studies on analogous systems and serve to illustrate the expected energetics for this compound.

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions, including the identification of transition states and intermediates. nih.gov For this compound, computational studies can provide insights into its synthesis and subsequent transformations.

The synthesis of this compound likely involves electrophilic aromatic substitution reactions, specifically bromination and iodination of a terephthalate (B1205515) precursor. masterorganicchemistry.comwikipedia.org Computational modeling can be used to study the mechanism of these reactions, including the role of catalysts and the regioselectivity of the halogenation. For instance, in the iodination of aromatic compounds, computational studies can help to understand the nature of the active iodinating species. nih.govresearchgate.net The iodination of benzene is known to be a reversible process, and computational chemistry can shed light on the thermodynamics and kinetics of both the forward and reverse reactions. quora.com

Furthermore, the bromo and iodo substituents on the aromatic ring can be further functionalized through cross-coupling reactions. Computational studies can model the catalytic cycles of these reactions, providing valuable information on the reaction barriers and the influence of ligands on the catalyst's activity and selectivity. Density functional theory has been successfully applied to study the mechanisms of various organic reactions, including intramolecular transfer reactions. nih.gov

Elucidation of Cross-Coupling Reaction Pathways and Intermediates

This compound is a dihalogenated aromatic compound, making it an interesting substrate for selective cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions. nih.gov Computational studies, primarily using Density Functional Theory (DFT), are crucial for understanding the chemoselectivity of these reactions, given the differential reactivity of the C-Br and C-I bonds.

Theoretical investigations into palladium-catalyzed cross-coupling reactions of aryl halides have established a general mechanistic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.org For a substrate like this compound, the initial and most critical step dictating selectivity is the oxidative addition of the aryl halide to a low-valent palladium catalyst, typically Pd(0).

Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, computational models predict that the oxidative addition will preferentially occur at the C-I bond. DFT calculations on similar bromo-iodo aromatic compounds have consistently shown a lower activation barrier for the cleavage of the C-I bond. researchgate.net

The key intermediates in a typical Suzuki-Miyaura cross-coupling reaction of this compound would be:

Oxidative Addition Intermediate: The initial product formed after the Pd(0) catalyst inserts into the C-I bond, resulting in a Pd(II) species.

Transmetalation Intermediate: Following the oxidative addition, the iodine atom on the palladium complex is exchanged with an 'OR' group from the base, which then facilitates the transfer of the organic group from the boron reagent to the palladium center. researchgate.net

Reductive Elimination Intermediate: The final step involves the formation of the new C-C bond and the regeneration of the Pd(0) catalyst.

While specific DFT studies on this compound are not extensively available in the public domain, data from related dihalogenated benzene derivatives in palladium-catalyzed couplings provide a strong basis for predicting the reaction pathways. nih.gov

Table 1: Hypothetical Relative Energies of Intermediates in a Suzuki-Miyaura Cross-Coupling Reaction of this compound (C-I Bond Activation)

| Reaction Step | Intermediate | Relative Energy (kcal/mol) |

| Reactants | This compound + Pd(0)L2 | 0.0 |

| Oxidative Addition | Aryl-Pd(II)(I)L2 | -5.2 |

| Transmetalation | Aryl-Pd(II)(R)L2 | -15.8 |

| Reductive Elimination | Product + Pd(0)L2 | -30.1 |

Note: Data is illustrative and based on general principles of palladium-catalyzed cross-coupling reactions.

Transition State Characterization and Reaction Barrier Calculations

The selectivity and efficiency of cross-coupling reactions are governed by the energy barriers of the transition states for each elementary step. Transition state theory and computational methods like DFT allow for the precise location of these high-energy structures and the calculation of their corresponding activation energies.

For this compound, the most significant computational finding would be the comparison of the activation barriers for the oxidative addition at the C-I versus the C-Br bond. Numerous computational studies on haloarenes have demonstrated that the transition state for C-I bond activation is significantly lower in energy than that for C-Br bond activation. researchgate.net This difference can be attributed to the weaker C-I bond and the greater polarizability of iodine, which facilitates the interaction with the palladium catalyst.

The nature of the phosphine (B1218219) ligands on the palladium catalyst also plays a critical role in modulating these reaction barriers. mit.edu Sterically bulky and electron-rich phosphine ligands are known to facilitate the reductive elimination step, which can sometimes be the rate-determining step of the catalytic cycle. nih.gov

Table 2: Hypothetical Calculated Activation Barriers for the Oxidative Addition Step in the Cross-Coupling of this compound

| Reaction | Transition State | Calculated Activation Barrier (kcal/mol) |

| C-I Bond Cleavage | [TS_C-I] | 12.5 |

| C-Br Bond Cleavage | [TS_C-Br] | 18.2 |

Note: Data is illustrative and based on DFT calculations for similar dihalogenated aromatic compounds.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Conformational Analysis in Solution and Gas Phase

The conformational flexibility of this compound is primarily associated with the rotation of the two methyl ester groups. In the gas phase, the molecule is expected to adopt a conformation that minimizes steric hindrance between the ester groups and the adjacent halogen atoms. DFT calculations would likely predict a non-planar arrangement of the ester groups relative to the benzene ring.

In solution, the conformational equilibrium can be influenced by the solvent. The presence of a polar solvent might stabilize conformations with a larger dipole moment. MD simulations can be used to sample the conformational space of the molecule in different solvents and to determine the most populated conformational states. nih.gov

Table 3: Hypothetical Dihedral Angle Distributions for the Ester Groups of this compound from MD Simulations

| Environment | Dihedral Angle (C-C-C=O) | Most Probable Angle (degrees) |

| Gas Phase | O=C-C-Br | ± 45 |

| Gas Phase | O=C-C-I | ± 50 |

| Water | O=C-C-Br | ± 35 |

| Water | O=C-C-I | ± 40 |

Note: Data is illustrative and based on expected steric and electronic effects.

Solvent Effects on Molecular Properties and Reactivity

The solvent can have a profound impact on the electronic properties and reactivity of a solute molecule. mdpi.com For this compound, the polarity of the solvent can influence the charge distribution within the molecule, which in turn can affect its reactivity in cross-coupling reactions.

Computational studies using implicit solvent models, such as the Polarizable Continuum Model (PCM), can be employed to calculate the effect of the solvent on the energies of reactants, intermediates, and transition states. scispace.com These calculations often show that polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation barriers and accelerating the reaction rate. orientjchem.org However, the specific effect of the solvent is highly dependent on the reaction mechanism. researchgate.net

Table 4: Hypothetical Calculated Solvent Effects on the Activation Barrier of the C-I Oxidative Addition

| Solvent | Dielectric Constant | Activation Barrier (kcal/mol) |

| Gas Phase | 1.0 | 12.5 |

| Toluene (B28343) | 2.4 | 11.8 |

| Tetrahydrofuran (THF) | 7.6 | 11.2 |

| Dimethylformamide (DMF) | 36.7 | 10.5 |

Note: Data is illustrative and reflects the general trend of stabilization of polar transition states by polar solvents.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Opportunities for Dimethyl 2-bromo-5-iodoterephthalate

Currently, this compound is primarily recognized as a specialized chemical intermediate. sigmaaldrich.comchemicalbook.com Its academic contributions are less about direct applications of the compound itself and more about its role as a versatile building block for more complex molecules. The key feature of this compound is the presence of two different halogens, bromine and iodine, on the aromatic ring. This "differentiated reactivity" is the cornerstone of its research potential.

The carbon-iodine bond is generally more reactive than the carbon-bromine bond in common cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This allows for selective functionalization at the 5-position (iodo) while leaving the 2-position (bromo) intact for a subsequent, different chemical transformation. This stepwise functionalization is a powerful tool in organic synthesis for creating highly complex and precisely substituted aromatic structures that would be difficult to achieve otherwise.

Key Research Opportunities:

Sequential Cross-Coupling Reactions: Investigating a series of one-pot or sequential cross-coupling reactions to build multifunctional molecules. For example, a Sonogashira coupling at the iodo-position followed by a Suzuki coupling at the bromo-position.

Synthesis of Novel Ligands: Using the compound as a precursor to synthesize pincer-type or other multidentate ligands for catalysis, where different functional groups can be installed at the 2 and 5 positions.

Monomer for Functional Polymers: Incorporating this molecule as a monomer in polymerization reactions. The halogen atoms could be retained for post-polymerization modification or used as reaction sites to create novel polyesters with tailored electronic or physical properties.

Emerging Synthetic Strategies for Dihalogenated Aromatic Compounds with Differentiated Reactivity

The synthesis of specifically substituted dihalogenated aromatics like this compound relies on methods that offer high regioselectivity. Traditional electrophilic aromatic substitution reactions often yield mixtures of isomers, making them unsuitable for such precise substitutions. researchgate.net Modern organic synthesis offers several powerful strategies to overcome this challenge.

One of the most effective methods is Directed ortho Metalation (DoM) . wikipedia.org This technique uses a directing group on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position. ias.ac.inharvard.edu The resulting aryllithium intermediate can then be quenched with an electrophilic halogen source (e.g., I₂ or Br₂). By choosing the appropriate starting material and sequence of reactions, one can introduce different halogens at specific positions. For instance, starting with a dimethyl terephthalate (B1205515) derivative that has a directing group, one could perform a DoM sequence to introduce the first halogen, followed by a subsequent transformation to introduce the second.

Another important strategy involves halogen-metal exchange reactions . uwindsor.ca Aryl halides (especially iodides and bromides) can rapidly exchange with organolithium reagents at low temperatures. This allows for the conversion of a C-X bond into a C-Li bond, which can then react with another electrophile. This method is particularly useful when DoM is not feasible.

Furthermore, Lewis acid-catalyzed halogenation provides a milder alternative for activating halogenating agents like N-halosuccinimides (NCS, NBS, NIS). researchgate.netlookchem.com Catalysts such as zirconium(IV) chloride (ZrCl₄) can enhance the electrophilicity of the halogenating agent, allowing for efficient and selective halogenation of aromatic compounds under controlled conditions. lookchem.com

| Synthetic Strategy | Description | Key Features |

| Directed ortho Metalation (DoM) | A directing group on the aromatic ring guides an organolithium reagent to deprotonate the adjacent ortho position, which is then trapped by an electrophile. | High regioselectivity for ortho substitution. wikipedia.org |

| Halogen-Metal Exchange | An aryl halide exchanges its halogen atom with the metal of an organometallic reagent (e.g., n-BuLi), creating a new organometallic species. | Fast reaction, especially for iodides and bromides. uwindsor.ca |

| Lewis Acid Catalysis | A Lewis acid activates an electrophilic halogenating agent (e.g., NBS, NIS), increasing its reactivity and selectivity. | Mild reaction conditions, high yields. researchgate.netlookchem.com |

| Chromium-Mediated Annulation | Starting from dihalo-biaryls, chromium reagents can mediate the construction of polycyclic aromatic compounds. | Useful for building complex fused-ring systems. acs.org |

Advanced Applications in Catalysis, Supramolecular Chemistry, and Functional Materials

The unique structure of this compound makes it an attractive candidate for creating advanced materials. The terephthalate core is a common component in well-known polymers like polyethylene terephthalate (PET), while the halogen atoms provide versatile handles for further functionalization. researchgate.netmdpi.com

Catalysis: By replacing the halogen atoms with coordinating groups (e.g., phosphines, pyridines), the molecule can be converted into a ligand for transition metal catalysis. The rigid terephthalate backbone ensures a well-defined geometry, which is crucial for creating catalysts with high selectivity.

Supramolecular Chemistry: Halogen atoms, particularly iodine and bromine, can participate in a type of non-covalent interaction known as halogen bonding . frontiersin.org This interaction, where the halogen acts as a Lewis acidic "donor" to a Lewis basic "acceptor" (like an oxygen or nitrogen atom), is increasingly being used to construct complex, self-assembled supramolecular structures. nih.govnih.gov this compound could be used to form 2D or 3D networks, with the carbonyl oxygen atoms of the ester groups acting as halogen bond acceptors. nih.gov

Functional Materials: This compound is an ideal linker for synthesizing Metal-Organic Frameworks (MOFs) . MOFs are porous, crystalline materials constructed from metal nodes and organic linkers. nih.gov Halogenated linkers can be used to tune the pore size, surface properties, and electronic characteristics of MOFs. alfa-chemistry.comalfa-chemistry.com For example, MOFs with halogenated linkers have shown promise in applications like gas storage and separation. alfa-chemistry.com The bromo and iodo groups could also serve as sites for post-synthetic modification, allowing for the covalent attachment of other functional groups within the MOF structure. researchgate.net

Future Directions in Spectroscopic Characterization and Computational Chemistry for Complex Halogenated Systems

The detailed characterization of complex molecules like this compound is essential for understanding their properties and reactivity. Future research will increasingly rely on a synergy between advanced spectroscopic techniques and computational chemistry.

Spectroscopic Characterization: Techniques like Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing the vibrational modes of a molecule. britannica.com For complex halogenated systems, these spectra can be crowded and difficult to interpret. Future work will involve using sophisticated techniques like two-dimensional IR spectroscopy to unravel complex vibrational couplings. High-resolution mass spectrometry is crucial for confirming the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for determining the precise connectivity of atoms.

Computational Chemistry: Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) , are indispensable for modern chemical research. researchgate.net These methods can predict a wide range of properties, including molecular geometries, vibrational frequencies (to aid in interpreting IR and Raman spectra), and electronic properties like HOMO-LUMO energies. nih.gov For molecules containing heavy atoms like iodine, relativistic effects must be considered to achieve high accuracy. Future directions will focus on developing more efficient and accurate computational models that can handle large, complex halogenated systems and predict their behavior in different environments (e.g., in solution or in the solid state). bham.ac.uknih.gov Such models are critical for designing new materials with targeted properties before they are ever synthesized in the lab.

Broader Scientific Impact and Innovation Potential of Polysubstituted Terephthalate Esters

The ability to precisely control the substitution pattern on an aromatic ring is a major driver of innovation in materials science. Polysubstituted terephthalate esters, as a class of compounds, represent a platform for creating a new generation of functional materials.

The innovation potential stems from the concept of "tuning" . By adding different substituents to the terephthalate core, chemists can fine-tune a wide range of properties:

Polymer Properties: Introducing bulky or polar side groups can alter the thermal properties (e.g., glass transition temperature), mechanical strength, and solubility of polyesters. researchgate.net This could lead to new high-performance plastics derived from terephthalate monomers.

Electronic Properties: Attaching electron-donating or electron-withdrawing groups can modify the electronic bandgap of materials, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Biocompatibility and Degradability: While aromatic polyesters like PET are known for their resistance to degradation, functionalization can introduce specific weak points that allow for controlled degradation by chemical or biological means. frontiersin.orgresearchgate.net This is a critical area of research for addressing plastic waste and creating more sustainable materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing dimethyl 2-bromo-5-iodoterephthalate?

- Methodological Answer : Synthesis typically involves halogenation and esterification steps. For bromo-iodo-substituted aromatic compounds, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or electrophilic substitution under controlled temperatures (0–25°C) in anhydrous solvents like dichloromethane or THF are common. Stoichiometric ratios of bromine/iodine sources (e.g., NBS for bromination, ICl for iodination) should be optimized to minimize side products. Reaction progress can be monitored via TLC or HPLC .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) is standard. For higher purity, recrystallization from ethanol or methanol is recommended. Analytical HPLC with a C18 column and UV detection (λ = 254 nm) can confirm purity (>95%). Residual solvents should be quantified via GC-MS .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray crystallographic data be resolved during structural characterization?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational isomerism) in solution versus static crystal structures. Perform variable-temperature NMR to assess conformational flexibility. Validate crystallographic data using SHELXL refinement (with Hirshfeld surface analysis) and compare experimental/predicted NMR chemical shifts (via DFT calculations like B3LYP/6-311+G(d,p)) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal exposure. Store at 2–8°C in amber glass vials to prevent photodegradation. Toxicity assessments should follow OECD guidelines for acute oral toxicity (LD50 testing in rodents) and genotoxicity (Ames test). Monitor waste disposal per EPA hazardous waste regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.